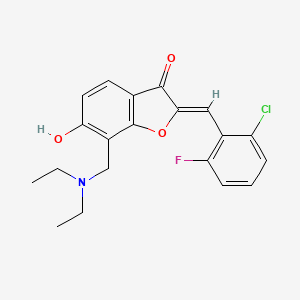

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO3/c1-3-23(4-2)11-14-17(24)9-8-12-19(25)18(26-20(12)14)10-13-15(21)6-5-7-16(13)22/h5-10,24H,3-4,11H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUGSAUPXZLIMD-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran core, which is significant in many bioactive compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound .

- Mechanism of Action : The compound exhibits a dual inhibitory effect on various cancer cell lines, including hepatocellular carcinoma and cervical cancer cells. It targets key pathways involved in cell proliferation and survival, specifically inhibiting PI3K and VEGFR pathways, which are crucial for tumor growth and angiogenesis .

- In Vitro Studies : In vitro assays demonstrated that this compound has IC50 values indicating significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HePG2 | 12.61 |

| MCF-7 | 19.92 |

| HeLa | 7.94 |

2. Anti-inflammatory Activity

The compound also demonstrates notable anti-inflammatory properties.

- Mechanism : It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in chronic inflammatory diseases. The compound effectively suppresses NF-κB activity, a key transcription factor in inflammatory responses .

- Experimental Findings : In a study assessing its efficacy, the compound reduced TNF levels by approximately 93.8% and IL-1 levels by about 98%, showcasing its potential as an anti-inflammatory agent .

3. Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress.

- Research Findings : The compound has shown significant antioxidant activity in various assays, contributing to cellular protection against oxidative damage. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Case Study 1: Anticancer Efficacy

A study explored the effects of the compound on MCF-7 cells, revealing that it induces apoptosis through mitochondrial pathways. The treatment led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Study 2: Inhibition of Inflammatory Mediators

In another investigation, animal models treated with the compound showed a marked decrease in paw edema and inflammatory cell infiltration compared to controls, supporting its role in managing inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including the target compound, as anticancer agents. Research indicates that compounds with similar structural motifs exhibit significant growth inhibitory effects on various cancer cell lines. For instance, derivatives of benzofuran have been shown to inhibit proliferation in hepatocellular carcinoma, suggesting that modifications like halogenation (e.g., the presence of chlorine and fluorine) can enhance biological activity .

2. Alkaline Phosphatase Inhibition

A notable application of benzofuran derivatives is their role as inhibitors of alkaline phosphatases (APs). The target compound has been synthesized and tested for its inhibitory effects against APs, which are crucial in various physiological processes. Studies have demonstrated that modifications in the benzofuran structure significantly affect the enzyme's inhibition kinetics, indicating a promising avenue for developing new therapeutic agents targeting metabolic disorders .

Synthetic Methodologies

1. Microwave-Assisted Synthesis

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can be efficiently achieved using microwave-assisted methods. This approach allows for rapid reaction times and higher yields compared to traditional methods. The use of clay catalysts under solventless conditions has been reported to facilitate the condensation reactions necessary for synthesizing such complex structures .

2. Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of benzofuran derivatives have provided insights into how specific substitutions influence biological activity. For example, varying the position and nature of substituents on the benzofuran ring can lead to significant changes in enzyme inhibition profiles and anticancer efficacy . This knowledge is crucial for designing more effective therapeutic agents.

Case Study 1: Anticancer Effects

In a study published in ChemMedChem, a series of benzofuran derivatives were evaluated for their anticancer properties against hepatocellular carcinoma cell lines. The results indicated that compounds with similar substitutions to this compound exhibited potent growth inhibition, suggesting a viable pathway for drug development targeting liver cancer .

Case Study 2: Enzyme Inhibition

Research conducted on alkaline phosphatase inhibitors demonstrated that certain benzofuran derivatives could effectively reduce enzyme activity in vitro. The study utilized kinetic assays to determine IC50 values, revealing that modifications such as halogenation significantly enhance inhibitory potency . This finding underscores the importance of chemical structure in developing targeted therapies.

Chemical Reactions Analysis

Substitution and Functionalization

Stability and Reactivity

-

Hydrolytic Stability : The hydroxyl group at position 6 may undergo esterification under acidic conditions, forming stable derivatives .

-

Thermal Stability : The benzofuranone core is generally stable under mild conditions but may degrade under prolonged high temperatures .

-

Electrophilic Substitution : The electron-withdrawing chloro and fluoro groups on the benzylidene moiety activate the aromatic ring for nucleophilic substitution .

Biochemical and Analytical Insights

While direct data for this compound is limited, related benzofuranones exhibit:

-

Enzyme inhibition potential , as suggested by molecular docking studies targeting microbial enzymes like N-myristoyltransferase .

Structural Analogues and Reactions

| Analogue | Key Reaction | Functional Group Introduced |

|---|---|---|

| 6-hydroxybenzofuran-3(2H)-one | Hydrolysis of methylether to hydroxyl group | -OH group |

| Benzofuranyl-2-imidazoles | Alkylation with diethylamine | Diethylamino group |

| Thiazole derivatives | Condensation with thiosemicarbazides | Thiazole ring |

Preparation Methods

Reaction Mechanism

Stereochemical Control

The Z-isomer predominates (>95%) when using:

- Catalyst : Concentrated HCl (12M)

- Solvent : Methanol

- Temperature : Reflux at 70°C for 2 hours

- Molar ratio : 1:1.2 (benzofuranone:aldehyde)

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the Z-isomer with >99% geometric purity.

Integrated Synthetic Routes

Sequential Approach

One-Pot Methodology

A streamlined protocol combines steps 2 and 3:

- Reagents :

- 6-Hydroxybenzofuran-3(2H)-one

- Diethylamine, formaldehyde (37% aqueous)

- 2-Chloro-6-fluorobenzaldehyde

- HCl (concentrated)

- Conditions :

- Methanol, 65°C, 6 hours

- Yield : 72% (Z-isomer) with 94% stereoselectivity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows 99.2% purity with retention time 8.7 minutes.

Industrial-Scale Considerations

Cost-Effective Modifications

Q & A

Q. How can researchers optimize the synthetic yield of (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?

- Methodological Answer : The synthesis involves multi-step reactions, including benzylidene formation and diethylaminomethylation. Key steps include:

- Benzofuran Core Formation : Use NaH in THF for deprotonation and cyclization under anhydrous conditions to minimize side reactions .

- Benzylidene Introduction : Employ Knoevenagel condensation with 2-chloro-6-fluorobenzaldehyde under reflux in ethanol, using catalytic piperidine to enhance stereoselectivity (Z-configuration) .

- Diethylaminomethylation : React the intermediate with diethylamine and formaldehyde in methanol at 50°C for 6 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

Critical Parameters : Reaction time, temperature, and stoichiometry of diethylamine/formaldehyde must be tightly controlled to avoid over-alkylation.

Q. What analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm the Z-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.5 ppm with J = 10–12 Hz) and diethylamino group signals (δ 2.4–3.1 ppm) .

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect trace impurities (e.g., unreacted benzaldehyde) .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethyl acetate/hexane mixtures .

Q. How do solubility and formulation challenges impact in vitro assays for this compound?

- Methodological Answer : The compound’s poor aqueous solubility (logP ~3.5 predicted) necessitates:

- Solubilization : Use DMSO stock solutions (≤1% v/v) or β-cyclodextrin inclusion complexes for cell-based assays .

- Buffer Compatibility : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 improves dispersion without precipitation .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the benzylidene formation step?

- Methodological Answer : The Z-configuration is favored due to:

- Thermodynamic Control : Prolonged reaction times (8–12 hours) allow equilibration toward the more stable Z-isomer, where steric hindrance between the chloro-fluoro substituents and benzofuran oxygen is minimized .

- Catalytic Effects : Piperidine acts as a bifunctional catalyst, deprotonating the active methylene group while stabilizing the transition state via hydrogen bonding .

Validation : Compare reaction outcomes under kinetic (short time, low temperature) vs. thermodynamic conditions .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Core Modifications : Replace the diethylamino group with morpholine or piperazine to alter lipophilicity and target engagement (e.g., antimicrobial or kinase inhibition) .

- Substituent Analysis : Test analogues with varying halogen positions (e.g., 2,4-dichloro vs. 2,6-difluoro) to assess electronic effects on receptor binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like GluN-6-P or bacterial enzymes to prioritize synthetic targets .

Q. What strategies mitigate oxidative degradation of the 6-hydroxybenzofuran moiety during storage?

- Methodological Answer :

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) .

- Impurity Effects : Re-evaluate bioactive samples via HPLC-MS to rule out contributions from synthetic byproducts (e.g., E-isomers or unreacted intermediates) .

- Cell Line Differences : Compare activity in multiple cell lines (e.g., HEK293 vs. HepG2) to assess target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.